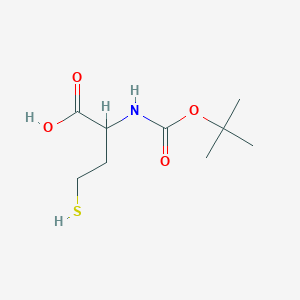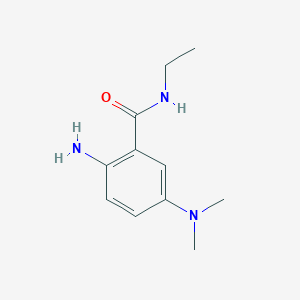
N-Boc-D,L-homocysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyloxycarbonyl-D,L-homocysteine is a derivative of the amino acid homocysteine, which is protected by a tert-butyloxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-tert-Butyloxycarbonyl-D,L-homocysteine typically involves the protection of the amino group of homocysteine with a tert-butyloxycarbonyl group. This can be achieved by reacting homocysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in a suitable solvent like tetrahydrofuran . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of N-tert-Butyloxycarbonyl-D,L-homocysteine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-tert-Butyloxycarbonyl-D,L-homocysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in homocysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds formed can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers or other sulfur-containing derivatives.
科学研究应用
N-tert-Butyloxycarbonyl-D,L-homocysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and as a model compound for understanding sulfur-containing amino acids.
Medicine: Investigated for its potential therapeutic applications, including its role in cardiovascular health and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
作用机制
The mechanism of action of N-tert-Butyloxycarbonyl-D,L-homocysteine involves its participation in biochemical reactions where the protected amino group and the thiol group play crucial roles. The tert-butyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective reactions at the thiol group. This selective reactivity is essential for its use in peptide synthesis and other applications.
相似化合物的比较
Similar Compounds
N-tert-Butyloxycarbonyl-L-cysteine: Similar in structure but contains a different amino acid.
N-tert-Butyloxycarbonyl-L-homocysteine: The L-enantiomer of the compound.
N-tert-Butyloxycarbonyl-D-homocysteine: The D-enantiomer of the compound.
Uniqueness
N-tert-Butyloxycarbonyl-D,L-homocysteine is unique due to its racemic mixture, which contains both D- and L-enantiomers. This racemic nature can be advantageous in certain synthetic applications where the presence of both enantiomers is beneficial. Additionally, the tert-butyloxycarbonyl protection provides stability and selectivity in reactions, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQADCRYOPOVXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7967225.png)




![N,N-dimethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B7967271.png)





